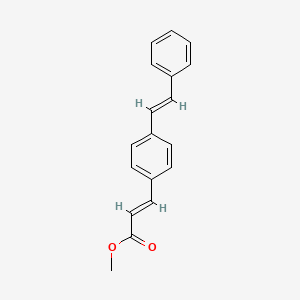
Methyl p-(trans-styryl)-trans-cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl p-(trans-styryl)-trans-cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a styryl group attached to the para position of a cinnamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl p-(trans-styryl)-trans-cinnamate typically involves the reaction of p-methylcinnamic acid with trans-styryl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl p-(trans-styryl)-trans-cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Formation of p-(trans-styryl)benzoic acid.
Reduction: Formation of methyl p-(trans-ethyl)-trans-cinnamate.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Methyl p-(trans-styryl)-trans-cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies related to reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl p-(trans-styryl)-trans-cinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl cinnamate: Similar structure but lacks the styryl group.
Ethyl p-(trans-styryl)-trans-cinnamate: Similar structure but with an ethyl ester instead of a methyl ester.
p-(trans-Styryl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: Methyl p-(trans-styryl)-trans-cinnamate is unique due to the presence of both the styryl and cinnamate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
93875-39-9 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+ |
Clé InChI |
XXBDOBCPYGFGCH-SCCLZRITSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


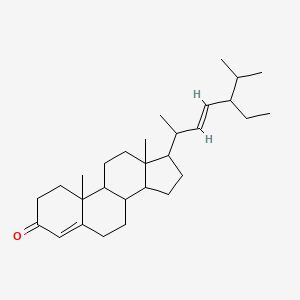
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
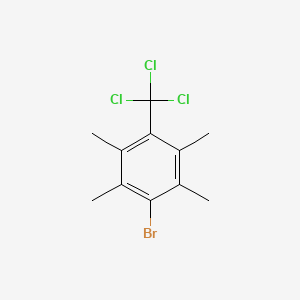

![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
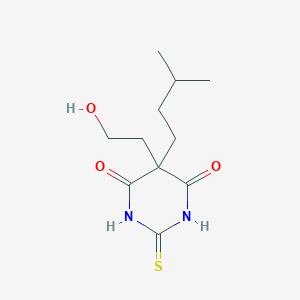
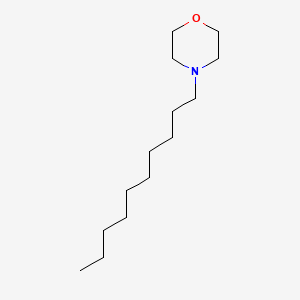
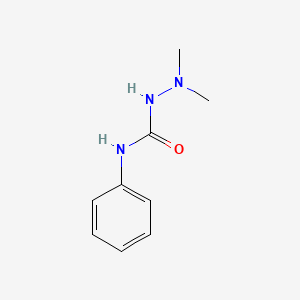
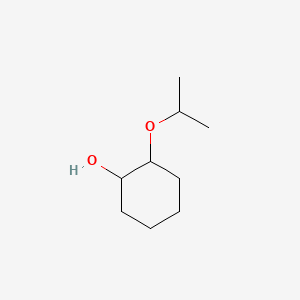


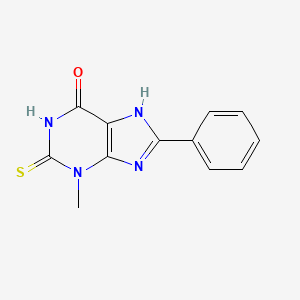
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)

